molecular formula C6H15ClN2O B3244056 N-Methyl-3-(methylamino)butanamide hydrochloride CAS No. 1609396-47-5

N-Methyl-3-(methylamino)butanamide hydrochloride

Cat. No.: B3244056
CAS No.: 1609396-47-5
M. Wt: 166.65
InChI Key: IOKNUXNAMALOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(methylamino)butanamide hydrochloride: is an organic compound with the molecular formula C5H13ClN2O. It is a derivative of butanamide, featuring both methyl and methylamino substituents. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(methylamino)butanamide hydrochloride typically involves the reaction of N-methylbutanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include methanol or ethanol.

    Catalyst: Hydrochloric acid acts as a catalyst and also provides the chloride ion for the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

    Quality Control: Analytical methods like HPLC or NMR to confirm the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-(methylamino)butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can yield primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-methylbutanamide or butanoic acid.

    Reduction: Formation of N-methyl-3-aminobutanamide.

    Substitution: Formation of various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-(methylamino)butanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.

    Modulate Receptors: Affect receptor function by binding to receptor sites, influencing signal transduction pathways.

    Alter Cellular Processes: Influence cellular processes such as metabolism, cell signaling, and gene expression.

Comparison with Similar Compounds

N-Methyl-3-(methylamino)butanamide hydrochloride can be compared with other similar compounds, such as:

    N-Methyl-3-aminobutanamide: Lacks the methylamino group, leading to different chemical properties and reactivity.

    N-Methyl-3-(dimethylamino)butanamide: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.

    N-Methyl-3-(ethylamino)butanamide: Features an ethyl group instead of a methyl group, altering its physical and chemical characteristics.

Properties

IUPAC Name

N-methyl-3-(methylamino)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-5(7-2)4-6(9)8-3;/h5,7H,4H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNUXNAMALOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-47-5
Record name Butanamide, N-methyl-3-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(methylamino)butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(methylamino)butanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-3-(methylamino)butanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-(methylamino)butanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-3-(methylamino)butanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-3-(methylamino)butanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.